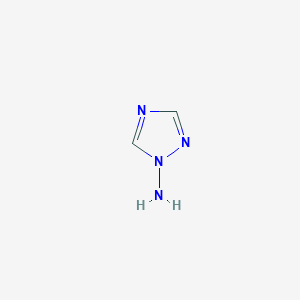

1-氨基-1,2,4-三唑

概述

描述

Adenylyl-imidodiphosphate, commonly known as AMP-PNP, is a non-hydrolysable analogue of adenosine triphosphate (ATP). This compound is characterized by the replacement of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification renders AMP-PNP resistant to hydrolysis by ATPases, making it a valuable tool in biochemical and physiological studies .

科学研究应用

AMP-PNP 在科学研究中具有广泛的应用,包括:

生物化学: 用作不可水解 ATP 类似物,用于研究 ATP 依赖性过程。

细胞生物学: 用于研究 ATP 在细胞功能(如肌肉收缩和信号转导)中的作用。

医学: 用于代谢途径和酶动力学的研究。

作用机制

AMP-PNP 通过模拟 ATP 并与酶和蛋白质上的 ATP 结合位点结合来发挥其作用。这种结合抑制了 ATP 的水解,从而阻断 ATP 依赖性过程。 AMP-PNP 的分子靶点包括参与细胞能量代谢和信号转导途径的各种 ATP 酶和激酶 .

生化分析

Biochemical Properties

1-Amino-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of catalase, capable of inducing the compensatory mechanism for hydrogen peroxide detoxification . This mechanism involves increasing the activities of glutathione peroxidase and glutathione reductase .

Cellular Effects

The effects of 1-Amino-1,2,4-triazole on various types of cells and cellular processes are significant. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human differentiated adipocytes, treatment with 1-Amino-1,2,4-triazole led to decreased catalase activity and increased intracellular H2O2 levels significantly . This was accompanied by an altered glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Amino-1,2,4-triazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-1,2,4-triazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Amino-1,2,4-triazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Amino-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as catalase and cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

1-Amino-1,2,4-triazole is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Amino-1,2,4-triazole and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

AMP-PNP 是通过一系列化学反应合成制备的。合成过程涉及在特定条件下使腺苷单磷酸 (AMP) 与亚氨基二磷酸反应,形成腺苷-5'-亚氨基三磷酸。 该化合物通常以锂盐水合物的形式获得,以增强其稳定性 .

工业生产方法

在工业环境中,AMP-PNP 是使用大规模化学合成技术生产的。该过程涉及对反应条件(包括温度、pH 和反应物浓度)进行仔细控制,以确保高产率和纯度。 然后通过结晶和其他分离技术对化合物进行纯化 .

化学反应分析

反应类型

AMP-PNP 会发生多种类型的化学反应,包括:

取代反应: 由于其结构与 ATP 类似,AMP-PNP 可以参与取代反应,在酶催化的过程中取代 ATP。

常用试剂和条件

在涉及 AMP-PNP 的反应中使用的常用试剂包括:

酶: 例如腺苷酸环化酶和 ATP 酶。

缓冲液: 用于维持反应的最佳 pH 条件。

主要形成的产物

相似化合物的比较

类似化合物

腺苷 5'-(β,γ-亚甲基)三磷酸 (AMP-PCP): 另一种不可水解 ATP 类似物,其中亚甲基取代了氧原子。

腺苷 5'-(β,γ-亚氨基)三磷酸 (AMP-PNP): 与 AMP-PNP 类似,但结构修饰不同。

独特性

AMP-PNP 的独特性在于其氮取代,这使其与其他 ATP 类似物相比具有更高的稳定性和抗水解性。 这使其在需要长期抑制 ATP 依赖性过程的研究中特别有用 .

生物活性

1-Amino-1,2,4-triazole (ATA) is a significant compound within the triazole family, known for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

1-Amino-1,2,4-triazole can be synthesized through various methods, including the reaction of hydrazine with carbonyl compounds or through cyclization reactions involving substituted hydrazines. The general structure of ATA features an amino group attached to the triazole ring, which is crucial for its biological activity.

Pharmacological Activities

Antibacterial Activity

ATA exhibits significant antibacterial properties against a variety of pathogens. Studies have demonstrated that derivatives of 1,2,4-triazole possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds modified at specific positions on the triazole ring showed enhanced efficacy against resistant strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 1-Amino-1,2,4-triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| ATA-1 | E. coli | 5 | 20 |

| ATA-2 | S. aureus | 10 | 18 |

| ATA-3 | B. subtilis | 15 | 15 |

Antifungal Activity

The antifungal potential of ATA is attributed to its ability to inhibit ergosterol biosynthesis in fungi. This mechanism is particularly relevant for treating mycoses in agricultural settings as well as in human medicine . Research indicates that certain derivatives are effective against Candida albicans and other pathogenic fungi.

Anticancer Properties

Recent studies have highlighted the anticancer activity of 1-amino-1,2,4-triazole derivatives against various cancer cell lines. For example, compounds have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

The biological activity of ATA is often linked to its interaction with key enzymes involved in metabolic pathways. For instance:

- Inhibition of DNA Gyrase : Some derivatives act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication .

- Cyclooxygenase Inhibition : Certain triazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Barbuceanu et al. demonstrated that mercapto-1,2,4-triazoles exhibited high antibacterial activity against drug-resistant strains. The introduction of specific substituents significantly enhanced their potency .

- Antifungal Applications : Research has shown that triazole derivatives can effectively manage fungal infections in crops by targeting ergosterol synthesis pathways. This application is critical for agricultural sustainability .

- Anticancer Research : A recent investigation into the antiproliferative effects of triazole derivatives revealed promising results against various cancer cell lines, suggesting potential therapeutic uses in oncology .

属性

IUPAC Name |

1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZGSRLKBTDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470902 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-60-3 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-amino-1,2,4-triazole, including its molecular formula, weight, and spectroscopic data?

A1: 1-Amino-1,2,4-triazole has the molecular formula C2H4N4 and a molecular weight of 84.08 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are crucial for characterizing the structure. For instance, 1H NMR analysis in DMSO-d6 reveals distinct signals for the amino protons and the triazole ring protons. Detailed spectroscopic data can be found in research publications focusing on the synthesis and characterization of this compound [, ].

Q2: What is known about the structure-activity relationship (SAR) of 1-amino-1,2,4-triazole derivatives? How do structural modifications impact their activity, potency, and selectivity?

A2: Research on 1-amino-1,2,4-triazoles as fungicides highlights the importance of a two-atom bridge connecting the triazole nucleus to a hydrophobic group, typically an aromatic ring, for their biological activity []. Modifications to this bridge or the hydrophobic group can significantly impact fungicidal potency and selectivity. Further SAR studies are crucial for exploring the potential of 1-amino-1,2,4-triazole derivatives in other applications, such as antibacterial agents.

Q3: Has 1-amino-1,2,4-triazole been investigated for its coordination chemistry, and what are the potential applications of its metal complexes?

A3: Yes, 1-amino-1,2,4-triazole can act as a ligand in coordination compounds. Studies have explored its use in forming energetic transition-metal(II) complexes with various metals like Cu2+, Mn2+, Fe2+, and Zn2+ []. These complexes, incorporating different anions, displayed promising characteristics for potential applications as lead-free primary explosives due to their energetic properties and laser ignitability.

Q4: What analytical methods and techniques are used to characterize, quantify, and monitor 1-amino-1,2,4-triazole?

A4: Various analytical methods are employed to study 1-amino-1,2,4-triazole. Common techniques include spectroscopic methods like IR, UV/Vis, and NMR [, , , ]. Additionally, mass spectrometry (MS) is vital for determining molecular weight and fragmentation patterns []. These methods, alongside elemental analysis, provide a comprehensive understanding of the compound's identity and purity.

Q5: What is known about the basicity and protonation site of 1-amino-1,2,4-triazole?

A5: Studies utilizing 13C and 15N NMR spectroscopy, pKa measurements, and crystallography have investigated the protonation behavior of 1-amino-1,2,4-triazole []. Results indicate that in the presence of strong acids, protonation can occur at both the ring nitrogen and the amino group, with the specific site influenced by the acid strength and solvent environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。